5-Nitro-1H-benzo[d]imidazol-6-amine
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Overview
Description
5-Nitro-1H-benzo[d]imidazol-6-amine is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 5-position and an amine group at the 6-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-benzo[d]imidazol-6-amine typically involves the nitration of 1H-benzo[d]imidazole followed by amination. One common method includes the nitration of 1H-benzo[d]imidazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-benzo[d]imidazole is then subjected to amination using ammonia or an amine source under suitable conditions to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide
Major Products Formed
Reduction: 5-Amino-1H-benzo[d]imidazol-6-amine.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Nitro or nitroso derivatives
Scientific Research Applications
5-Nitro-1H-benzo[d]imidazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 5-Nitro-1H-benzo[d]imidazol-6-amine involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also inhibit specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-benzo[d]imidazole: Lacks the amine group at the 6-position.
6-Amino-1H-benzo[d]imidazole: Lacks the nitro group at the 5-position.
5,6-Diamino-1H-benzo[d]imidazole: Contains amino groups at both the 5- and 6-positions
Uniqueness
5-Nitro-1H-benzo[d]imidazol-6-amine is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
6-nitro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H6N4O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,8H2,(H,9,10) |
InChI Key |
YSACOPWPOMCTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])N |
Origin of Product |
United States |
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